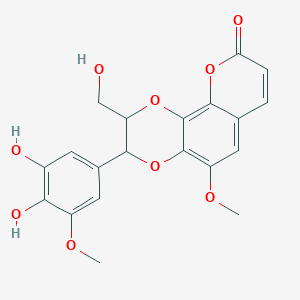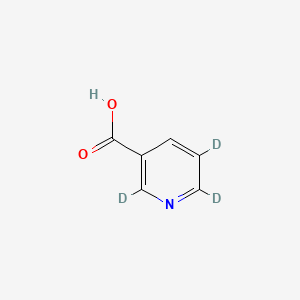![molecular formula C15H28FO8P B565057 3-[2-[2-[2-[2-[2-[ethoxy(fluoro)phosphoryl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne CAS No. 1159977-57-7](/img/structure/B565057.png)
3-[2-[2-[2-[2-[2-[ethoxy(fluoro)phosphoryl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[2-[2-[2-[2-[ethoxy(fluoro)phosphoryl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne is a chemical compound used primarily as an intermediate in the synthesis of fluorescent probes for optical imaging. These probes are particularly useful in detecting amyloid plaques in patients with Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[2-[2-[2-[ethoxy(fluoro)phosphoryl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes the formation of the phosphonofluoridic acid ester group and the incorporation of the pentaoxaoctadec-17-YN-1-YL moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and yield in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-[2-[2-[2-[2-[ethoxy(fluoro)phosphoryl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne can undergo various chemical reactions, including:
Oxidation: This reaction can modify the ester group or the alkyne moiety.
Reduction: This can reduce the alkyne to an alkene or alkane.
Substitution: This can replace the ester group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, reduction could produce alkanes, and substitution might result in various substituted phosphonofluoridic acid derivatives .
Aplicaciones Científicas De Investigación
3-[2-[2-[2-[2-[2-[ethoxy(fluoro)phosphoryl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne is primarily used in the synthesis of fluorescent probes for optical imaging. These probes are crucial in detecting amyloid plaques in Alzheimer’s disease research. Additionally, the compound’s unique structure makes it valuable in studying various biochemical pathways and interactions in both chemistry and biology .
Mecanismo De Acción
The compound exerts its effects through its role as an intermediate in the synthesis of fluorescent probes. These probes bind to amyloid plaques, allowing for their detection through optical imaging techniques. The molecular targets include amyloid-beta peptides, and the pathways involved are related to the aggregation and deposition of these peptides in the brain .
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12,15-Pentaoxaoctadec-17-YN-1-ol: Similar in structure but lacks the phosphonofluoridic acid ester group.
3,6,9,12,15-Pentaoxaoctadec-17-YN-1-YL phosphonic acid: Similar but with a phosphonic acid group instead of the ester
Uniqueness
3-[2-[2-[2-[2-[2-[ethoxy(fluoro)phosphoryl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne is unique due to its specific functional groups, which make it particularly suitable for synthesizing fluorescent probes. Its ability to bind to amyloid plaques and facilitate their detection sets it apart from other similar compounds .
Propiedades
Número CAS |
1159977-57-7 |
|---|---|
Fórmula molecular |
C15H28FO8P |
Peso molecular |
386.35 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[ethoxy(fluoro)phosphoryl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C15H28FO8P/c1-3-5-18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-24-25(16,17)23-4-2/h1H,4-15H2,2H3 |
Clave InChI |
MIVQFFDANPNUMI-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CCOCCOCCOCCOCCOCC#C)F |
SMILES canónico |
CCOP(=O)(OCCOCCOCCOCCOCCOCC#C)F |
Sinónimos |
[2-[2-[2-(2-Propyn-1-yloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl Phosphonofluoridic Acid Ethyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


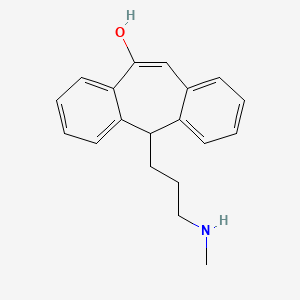
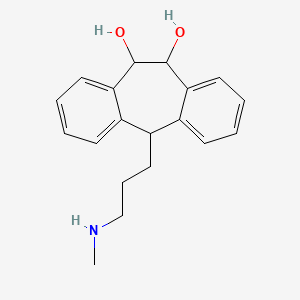
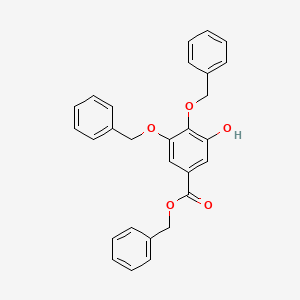
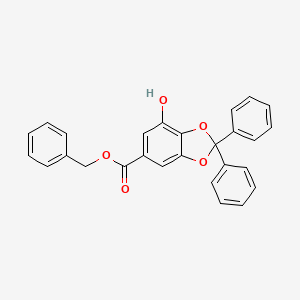
![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)
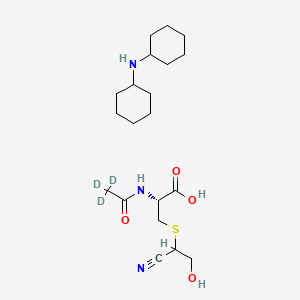

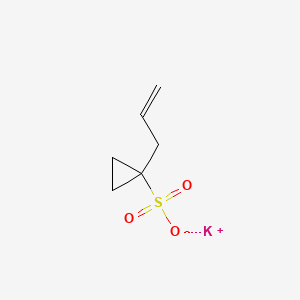
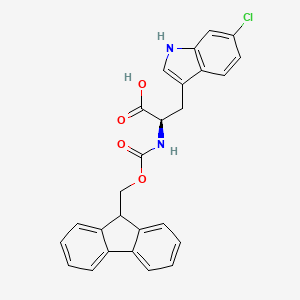

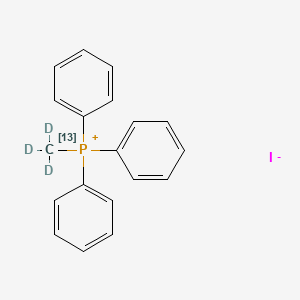
![24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2]](/img/structure/B564990.png)
